2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid

Medicinal Chemistry Building Block Selection Regioisomer Purity

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (CAS 1706454-46-7) is a heterocyclic amino acid derivative with molecular formula C11H16N4O2 and molecular weight 236.27 g/mol, classified under pyrimidine-substituted pyrrolidine building blocks. The compound features a pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group and at the 2-position with an N-methyl-aminoacetic acid side chain.

Molecular Formula C11H16N4O2
Molecular Weight 236.27 g/mol
CAS No. 1706454-46-7
Cat. No. B1434746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid
CAS1706454-46-7
Molecular FormulaC11H16N4O2
Molecular Weight236.27 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C1=NC=CC(=N1)N2CCCC2
InChIInChI=1S/C11H16N4O2/c1-14(8-10(16)17)11-12-5-4-9(13-11)15-6-2-3-7-15/h4-5H,2-3,6-8H2,1H3,(H,16,17)
InChIKeyUNYYSYQHKCLGCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (CAS 1706454-46-7): Core Structural Identity and Procurement-Grade Specifications


2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (CAS 1706454-46-7) is a heterocyclic amino acid derivative with molecular formula C11H16N4O2 and molecular weight 236.27 g/mol, classified under pyrimidine-substituted pyrrolidine building blocks . The compound features a pyrimidine core substituted at the 4-position with a pyrrolidin-1-yl group and at the 2-position with an N-methyl-aminoacetic acid side chain. It is commercially supplied as a research-grade chemical with stated purity of ≥97% (NLT 98% from certain vendors) and is primarily utilized as a synthetic intermediate or scaffold for medicinal chemistry optimization programs . The compound's IUPAC name is 2-{methyl[4-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}acetic acid, and its SMILES notation is O=C(O)CN(C)C1=NC=CC(N2CCCC2)=N1 .

Why Generic Substitution Fails for 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid: Regioisomeric and Substitution-Pattern Specificity


In-class pyrimidine-pyrrolidine acetic acid derivatives cannot be interchanged generically because the regioisomeric position of the pyrrolidine substituent on the pyrimidine ring (4-position versus 6-position) dictates distinct electronic distribution, hydrogen-bonding geometry, and steric accessibility at the 2-amino acid side chain [1]. Additionally, the presence or absence of N-methylation on the aminoacetic acid linker directly alters rotational freedom, basicity (pKa of the tertiary amine), and the compound's capacity to act as a metal-coordinating or hydrogen-bond donor/acceptor motif. These structural variables produce measurably different physicochemical properties and, where biological data exist within the broader pyrimidine-pyrrolidine class, divergent target-binding profiles [2]. The evidence items below quantify the differentiation dimensions most relevant to scientific selection or procurement decisions.

Quantitative Differentiation Evidence: 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid Versus Closest Structural Analogs


Regioisomeric Differentiation: 4-(Pyrrolidin-1-yl)pyrimidin-2-yl Versus 6-(Pyrrolidin-1-yl)pyrimidin-4-yl Substitution Pattern

The target compound (CAS 1706454-46-7) is the 4-(pyrrolidin-1-yl)pyrimidin-2-yl regioisomer, while its closest structural comparator is the 6-(pyrrolidin-1-yl)pyrimidin-4-yl regioisomer (CAS 1706428-10-5). These two compounds share an identical molecular formula (C11H16N4O2) and molecular weight (236.27 g/mol) but differ in the attachment point of the pyrrolidine ring on the pyrimidine core, producing distinct spatial arrangements of the amino acid side chain relative to the pyrrolidine nitrogen . In drug discovery campaigns targeting acetyl-CoA carboxylase (ACC), the US8962641 patent family establishes that the pyrimidine substitution pattern is a critical determinant of ACC1/ACC2 isoform selectivity, with 2-amino-4-pyrrolidinyl-pyrimidine scaffolds exhibiting distinct inhibitory profiles compared to alternative regioisomeric arrangements [1].

Medicinal Chemistry Building Block Selection Regioisomer Purity

N-Methylation Status: Tertiary Amine Versus Secondary Amine at the Aminoacetic Acid Linker

The target compound bears an N-methyl group on the aminoacetic acid linker, forming a tertiary amine. The closest demethylated analog would be 2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (secondary amine). Although direct experimental data comparing these two specific compounds are not publicly available, the broader alpha-(pyrrolidin-1-yl)acetic acid literature demonstrates that N-alkylation status significantly modulates both antiviral potency and pharmacokinetic profiles. In the CCR5 antagonist series reported by Lynch et al. (2002), N-methylation of the pyrrolidine acetic acid scaffold produced measurable changes in antiviral activity and improved pharmacokinetic properties compared to the parent secondary amine [1]. This class-level evidence supports the expectation that the N-methyl group in the target compound confers distinct physicochemical properties—including altered logP, pKa, and hydrogen-bond donor capacity—relative to non-methylated analogs.

Medicinal Chemistry PK Optimization Molecular Design

Pyrrolidine Versus Piperidine Ring Size: Five-Membered Versus Six-Membered Saturated Heterocycle at Pyrimidine C4

The target compound contains a pyrrolidine (5-membered) ring at the pyrimidine 4-position. The closest six-membered ring analog would be 2-(methyl(4-(piperidin-1-yl)pyrimidin-2-yl)amino)acetic acid. Pyrrolidine and piperidine rings impart different steric bulk, conformational flexibility, and nitrogen basicity (pyrrolidine pKa ~11.3 vs piperidine pKa ~11.1 for the conjugate acids in aqueous solution). While specific comparative biological data for these two pyrimidine-acetic acid derivatives are absent from the open literature, the patent family represented by US8962641 explicitly claims pyrrolidine as a preferred embodiment for ACC inhibition, indicating that the five-membered ring geometry provides favorable complementarity with the enzyme active site compared to larger rings [1]. The pyrrolidine ring's smaller spatial footprint may also influence the compound's passive membrane permeability and susceptibility to metabolic oxidation by cytochrome P450 enzymes relative to piperidine-containing analogs [2].

Medicinal Chemistry Conformational Analysis Scaffold Selection

Vendor Purity Specifications and Quality Control: NLT 98% Certification for Regioisomerically Defined Building Block

The target compound is commercially available at a certified purity of NLT 98% (MolCore, Catalog MC693103) and 97% (Chemenu, Catalog CM508356), with quality control performed to ISO-certified standards suitable for global pharmaceutical R&D and quality control applications . Critically, the regioisomeric analog (CAS 1706428-10-5) is also available at NLT 98% purity from the same vendor (MolCore MC693104), enabling researchers to procure both isomers with comparable purity specifications for direct comparative studies . The defined regioisomeric identity, coupled with vendor quality certification, ensures that procurement of CAS 1706454-46-7 delivers the specific 4-(pyrrolidin-1-yl)pyrimidin-2-yl connectivity rather than a mixture of regioisomers, which is essential for reproducible SAR data.

Quality Control Procurement Specifications Analytical Chemistry

Optimal Research and Procurement Application Scenarios for 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid (CAS 1706454-46-7)


Acetyl-CoA Carboxylase (ACC) Inhibitor Lead Optimization Programs Requiring the 4-Pyrrolidinyl Pyrimidine Scaffold

For medicinal chemistry teams prosecuting ACC1/ACC2 inhibitor programs based on the pyrimidine-substituted pyrrolidine scaffold disclosed in patent US8962641, this compound provides the specific 4-(pyrrolidin-1-yl)pyrimidin-2-yl regioisomer with the N-methyl-aminoacetic acid side chain that is directly relevant to the claimed chemical space [1]. Procurement of this exact regioisomer (rather than the 6-substituted isomer) ensures that synthesized analogs maintain the correct spatial orientation of the pyrrolidine ring relative to the amino acid moiety, which is critical for isoform selectivity as established in the patent SAR [1]. The compound can serve as a key intermediate for late-stage diversification at the carboxylic acid position via amide coupling or esterification, enabling rapid exploration of prodrug strategies or target engagement optimization.

Regioisomer-Controlled Building Block for Fragment-Based or DNA-Encoded Library (DEL) Synthesis

In fragment-based drug discovery (FBDD) or DNA-encoded library construction, the unambiguous regioisomeric identity of this building block is essential. The 2-position amino acid functionality provides a synthetic handle for on-DNA amide bond formation, while the 4-position pyrrolidine ring offers a distinct three-dimensional vector for target engagement. The availability of the regioisomeric comparator (CAS 1706428-10-5) at equivalent purity from the same vendor enables construction of matched molecular pairs for rigorous SAR analysis . This matched-pair capability is a tangible procurement advantage for library design strategies that require systematic exploration of regioisomeric chemical space.

Physicochemical Property Optimization Through N-Methylation Control in Pyrimidine-Amino Acid Scaffolds

The N-methyl group on the aminoacetic acid linker distinguishes this compound from non-methylated analogs and represents a specific design feature for modulating physicochemical properties. In the broader alpha-(pyrrolidin-1-yl)acetic acid pharmacophore class, N-alkylation has been demonstrated to improve pharmacokinetic profiles and antiviral activity compared to secondary amine parents [2]. Researchers seeking to explore the impact of N-methylation on solubility, permeability, metabolic stability, or target binding within pyrimidine-containing series should select this specific compound over des-methyl alternatives. The tertiary amine also eliminates a hydrogen-bond donor, which may be advantageous for CNS penetration or passive membrane permeability in cell-based assays.

Kinase Inhibitor Scaffold Diversification with a Pyrrolidine-Pyrimidine Core

The pyrimidine-pyrrolidine architecture of this compound is structurally related to the core motifs found in numerous kinase inhibitors, where the 2-aminopyrimidine moiety serves as a hinge-binding element. The pyrrolidine ring at C4 provides a distinct steric and electronic environment compared to piperidine or morpholine analogs, potentially offering differentiated kinase selectivity profiles. As supported by the ACC inhibitor patent literature establishing pyrrolidine as the preferred embodiment for this scaffold class [1], this building block is well-suited for medicinal chemistry programs seeking to explore kinase or lipid kinase targets where pyrrolidine substitution at the pyrimidine ring has been shown to confer favorable binding interactions.

Quote Request

Request a Quote for 2-(Methyl(4-(pyrrolidin-1-yl)pyrimidin-2-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.